Dihydroevocarpine: A Comprehensive Technical Review
Dihydroevocarpine: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroevocarpine is a quinolone alkaloid isolated from the traditional Chinese medicinal herb Evodia rutaecarpa.[1] This document provides a comprehensive technical overview of its chemical properties, biological activities, and mechanisms of action, with a focus on its potential in drug development. Dihydroevocarpine has demonstrated significant preclinical activity as an anticancer agent, particularly in acute myeloid leukemia (AML), and possesses anti-inflammatory and antimicrobial properties.[1][2] Its primary mechanism of action in AML involves the potent inhibition of the mTOR signaling pathway through the suppression of both mTORC1 and mTORC2 complexes.[1][3] Furthermore, its anti-inflammatory effects are associated with the modulation of the JAK-STAT and MAPK signaling pathways. This guide details the available data on Dihydroevocarpine, outlines relevant experimental protocols for its study, and visualizes key cellular pathways and workflows to support further research and development efforts.
Chemical and Physical Properties
| Property | Data | Reference(s) |
| IUPAC Name | 1-methyl-2-tridecylquinolin-4-one | [4] |
| Molecular Formula | C₂₃H₃₅NO | [4][5] |
| Molecular Weight | 341.53 g/mol | [5] |
| CAS Number | 15266-35-0 | [4][5] |
| Appearance | Solid | [6] |
| Solubility | DMSO: 16.67 mg/mL (48.81 mM) | [7] |
| Storage (Powder) | -20°C for 3 years | [4] |
| Storage (In Solvent) | -80°C for 1 year | [4] |
Biological Activity and Quantitative Data
Dihydroevocarpine exhibits a range of biological activities, with its anticancer and anti-inflammatory effects being the most prominent in current research.
Anticancer Activity
The primary anticancer activity of Dihydroevocarpine has been demonstrated in the context of Acute Myeloid Leukemia (AML). Studies show that it induces cytotoxicity, promotes apoptosis, and causes a G0/G1 cell cycle arrest in AML cells.[1] Furthermore, it has been shown to inhibit tumor growth in an in vivo AML xenograft model.[1] This activity is particularly noteworthy as it can overcome the protective effects of the bone marrow microenvironment, a common cause of chemoresistance.[1]
| Assay Type | Cell Line(s) | IC₅₀ Value | Reference(s) |
| Cytotoxicity (AML) | HL-60 | N/A | [1] |
Note: While the cytotoxic effect is documented, specific IC₅₀ values were not available in the reviewed literature.
Anti-inflammatory Activity
Dihydroevocarpine is reported to possess anti-inflammatory properties.[2][8] This activity is linked to its ability to modulate key inflammatory signaling pathways.[8] It has been shown to improve atopic dermatitis-like symptoms in mouse models by suppressing inflammatory mediators.[8]
| Assay Type | Mediator | IC₅₀ Value | Reference(s) |
| Inhibition of Inflammatory Cytokines | TNF-α, IL-6 | N/A | [8] |
Note: Quantitative IC₅₀ values for the inhibition of specific inflammatory mediators were not available in the reviewed literature.
Antimicrobial Activity
The compound has shown potent activity against Helicobacter pylori, a bacterium linked to various gastrointestinal diseases.[9] It is also reported to have broader antimicrobial effects.[2]
Mechanism of Action
Dihydroevocarpine's biological effects are attributed to its interaction with specific intracellular signaling pathways.
mTOR Pathway Inhibition
In AML cells, the primary mechanism of action is the inhibition of the mTOR (mechanistic Target of Rapamycin) pathway.[1] Dihydroevocarpine suppresses the activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to the disruption of downstream signaling cascades that control cell growth, proliferation, and survival.[1][3][5]
JAK-STAT and MAPK Pathway Modulation
The anti-inflammatory effects of Dihydroevocarpine are associated with the downregulation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) and mitogen-activated protein kinase (MAPK) signaling pathways.[8] These pathways are crucial for the production of pro-inflammatory cytokines like TNF-α and IL-6. By inhibiting these cascades, Dihydroevocarpine can reduce the inflammatory response.
Pharmacokinetics and Toxicology
Pharmacokinetics
Detailed pharmacokinetic studies focusing specifically on Dihydroevocarpine are limited in the available literature. One study analyzed a decoction containing seven alkaloids from Evodia rutaecarpa administered orally to rats, but did not report individual parameters for Dihydroevocarpine.[1] Therefore, key ADME (Absorption, Distribution, Metabolism, Excretion) parameters remain to be elucidated.
| Parameter | Value | Route | Species | Reference(s) |
| Cₘₐₓ | N/A | N/A | N/A | N/A |
| Tₘₐₓ | N/A | N/A | N/A | N/A |
| AUC | N/A | N/A | N/A | N/A |
| Half-life (t₁/₂) | N/A | N/A | N/A | N/A |
| Bioavailability | N/A | N/A | N/A | N/A |
Toxicology
According to available safety data sheets, Dihydroevocarpine is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[6] It is not classified as a probable or confirmed human carcinogen by IARC, NTP, or OSHA.[6] Standard precautions for handling laboratory chemicals should be observed.[6]
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of Dihydroevocarpine.
Isolation and Purification from Evodia rutaecarpa
This protocol is a composite based on high-speed counter-current chromatography (HSCCC) methods used for isolating alkaloids from E. rutaecarpa.[4][5]
-
Extraction:
-
Air-dried and powdered fruits of Evodia rutaecarpa are extracted with 95% ethanol at room temperature.
-
The solvent is evaporated under reduced pressure to yield a crude extract.
-
The crude extract is then dissolved in a 0.5% HCl solution and partitioned with petroleum ether to remove non-alkaloidal components.
-
The aqueous layer is basified with NH₃·H₂O to pH 9-10 and then extracted with chloroform to obtain the crude alkaloid fraction.
-
-
HSCCC Separation:
-
A two-phase solvent system is prepared, for example, n-hexane-ethyl acetate-methanol-water (5:5:7:5, v/v/v/v).[4]
-
The HSCCC column is filled with the upper phase (stationary phase).
-
The crude alkaloid fraction, dissolved in a mixture of the upper and lower phases, is injected into the column.
-
The apparatus is rotated while the lower phase (mobile phase) is pumped through the column at a defined flow rate (e.g., 2.0 mL/min).
-
Fractions are collected and monitored by HPLC or TLC.
-
-
Purification and Identification:
-
Fractions containing Dihydroevocarpine are pooled and the solvent is evaporated.
-
The purity of the isolated compound is assessed by analytical HPLC.
-
Structural identification is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[5]
-
In Vitro Cytotoxicity Assay (MTT-Based)
This protocol describes a standard method to determine the cytotoxic effects of Dihydroevocarpine on AML cell lines (e.g., HL-60).
-
Cell Seeding:
-
AML cells are seeded into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.
-
Cells are allowed to attach or stabilize for 24 hours.
-
-
Compound Treatment:
-
A stock solution of Dihydroevocarpine is prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations.
-
The medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of Dihydroevocarpine or vehicle control (DMSO).
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The plate is incubated overnight at 37°C or shaken for 15 minutes to ensure complete dissolution.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC₅₀ value (the concentration of Dihydroevocarpine that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
-
Western Blot for mTOR Pathway Analysis
This protocol outlines the procedure to assess the effect of Dihydroevocarpine on the phosphorylation status of mTOR pathway proteins.
-
Cell Lysis:
-
AML cells are treated with Dihydroevocarpine at various concentrations for a specified time.
-
Cells are harvested and washed with ice-cold PBS.
-
Cells are lysed on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
The lysate is centrifuged at 14,000 rpm for 15 minutes at 4°C, and the supernatant (protein extract) is collected.
-
-
Protein Quantification:
-
The protein concentration of each lysate is determined using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and loaded onto an SDS-polyacrylamide gel.
-
Proteins are separated by electrophoresis and then transferred to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of mTOR, Akt, p70S6K, and 4E-BP1. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
The membrane is washed with TBST and then incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the inhibition of pathway signaling.
-
Applications in Drug Development
Dihydroevocarpine represents a promising lead compound for drug development, particularly in oncology and immunology.
-
Oncology: Its unique mechanism of inhibiting both mTORC1 and mTORC2 makes it a compelling candidate for AML therapies, especially in overcoming resistance conferred by the tumor microenvironment.[1] Further studies could explore its efficacy in other cancers where the mTOR pathway is dysregulated.
-
Inflammatory Diseases: Its ability to modulate JAK-STAT and MAPK pathways suggests potential applications in treating chronic inflammatory conditions such as rheumatoid arthritis or atopic dermatitis.[8]
-
Antimicrobial Therapy: The potent activity against H. pylori warrants further investigation for its potential use in treating peptic ulcers and related gastric conditions.[9]
Future research should focus on lead optimization to improve pharmacokinetic properties, conducting detailed in vivo efficacy and toxicology studies, and elucidating the full spectrum of its biological targets to fully realize its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. maxapress.com [maxapress.com]
- 3. Understanding drug-drug interaction and pharmacogenomic changes in pharmacokinetics for metabolized drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroevocarpine | mTORC1/2 inhibitor | AML | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. certara.com [certara.com]
- 8. In vitro and in vivo methods to assess pharmacokinetic drug- drug interactions in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
